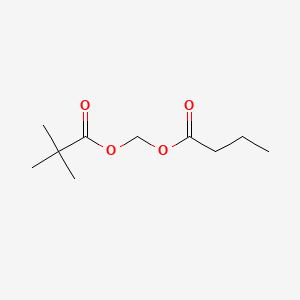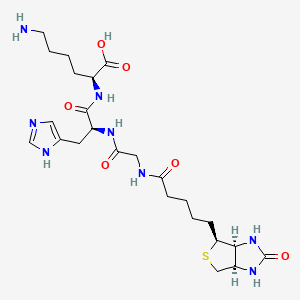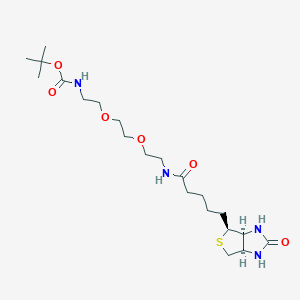
3-BODIPY-丙酸
描述
科学研究应用
3-Bodipy-propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and as a photosensitizer in photodynamic therapy.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
作用机制
Target of Action
The primary target of 3-Bodipy-propanoic Acid is the amine group in biological molecules . This compound is an amine-reactive fluorescent labeling reagent . It is used to label complex carbohydrates, allowing the disclosure of their in vivo behavior .
Mode of Action
3-Bodipy-propanoic Acid interacts with its targets by binding to the amine group . This interaction results in the formation of a fluorescent complex , which can be detected using fluorescence microscopy or other fluorescence-based detection methods .
Biochemical Pathways
The biochemical pathways affected by 3-Bodipy-propanoic Acid are primarily related to the visualization of biological molecules . By labeling complex carbohydrates with BODIPY, researchers can observe their behavior in vivo . This can provide valuable insights into the roles of these carbohydrates in various biological processes .
Result of Action
The primary result of the action of 3-Bodipy-propanoic Acid is the fluorescent labeling of target molecules . This allows for the visualization of these molecules under a fluorescence microscope or other fluorescence detection methods . This can provide valuable insights into the structure, function, and behavior of these molecules in a biological context .
生化分析
Biochemical Properties
3-Bodipy-propanoic Acid is known for its role in biochemical reactions, particularly as a fluorescent labeling reagent . It interacts with various biomolecules, including enzymes and proteins, through amine-reactive properties . The nature of these interactions is primarily covalent bonding, which allows for stable and long-lasting labeling of target biomolecules.
Cellular Effects
The effects of 3-Bodipy-propanoic Acid on cells and cellular processes are primarily observed through its role as a fluorescent label. It can influence cell function by providing a means to visualize and track the movement and localization of labeled proteins within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as the labeled proteins can be involved in these processes .
Molecular Mechanism
At the molecular level, 3-Bodipy-propanoic Acid exerts its effects through its ability to stably bind to amines present on biomolecules . This allows it to act as a fluorescent label, enabling the tracking and visualization of these molecules. It does not typically cause changes in gene expression, but rather, it allows for the observation of these changes when the labeled molecules are involved in such processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bodipy-propanoic Acid can be observed over time through fluorescence microscopy. The compound’s stability allows for long-term tracking of labeled molecules in both in vitro and in vivo studies . Over time, there may be some degradation of the fluorescent label, but this is generally minimal and does not significantly impact the ability to track the labeled molecules .
Metabolic Pathways
3-Bodipy-propanoic Acid is not typically involved in metabolic pathways as it is a synthetic compound. Once it is bound to a biomolecule, it can be involved indirectly in the metabolic pathways that the biomolecule is a part of. This allows for the visualization and tracking of these pathways .
Transport and Distribution
Within cells and tissues, 3-Bodipy-propanoic Acid is transported and distributed through its binding to target biomolecules. The transport and localization of these molecules, therefore, dictate the transport and distribution of 3-Bodipy-propanoic Acid .
Subcellular Localization
The subcellular localization of 3-Bodipy-propanoic Acid is determined by the subcellular localization of the biomolecules it is bound to. This can include any compartment or organelle that the target biomolecule localizes to. As such, 3-Bodipy-propanoic Acid can be used to study the subcellular localization of these biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further functionalization to introduce the propanoic acid moiety .
Industrial Production Methods: Industrial production of 3-Bodipy-propanoic Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-Bodipy-propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the BODIPY core can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its photophysical properties.
Conjugation Reactions: The carboxylic acid group allows for conjugation with amines, alcohols, and other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield various substituted BODIPY derivatives.
Oxidation and Reduction Reactions: Result in altered BODIPY structures with modified photophysical properties.
相似化合物的比较
BODIPY FL: Another BODIPY derivative with similar fluorescence properties but different functional groups.
BODIPY 493/503: Known for its green fluorescence and used in lipid staining.
BODIPY TR: Exhibits red fluorescence and is used in various imaging applications.
Uniqueness of 3-Bodipy-propanoic Acid:
Functional Group: The presence of the propanoic acid group allows for easy conjugation with other molecules, enhancing its versatility.
Photophysical Properties: High fluorescence quantum yield and photostability make it suitable for long-term imaging applications.
属性
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2N2O2/c1-9-7-10(2)18-13(9)8-12-4-3-11(5-6-14(20)21)19(12)15(18,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJEJIINKBPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431268 | |
| Record name | 3-Bodipy-propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165599-63-3 | |
| Record name | 3-Bodipy-propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BDP FL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)



